Tetrahydro-4H-thiopyran-4-one 1-oxide

Description

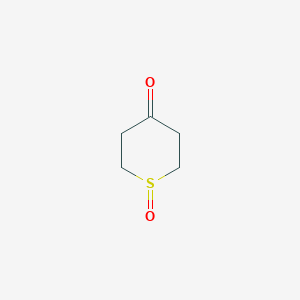

Structure

3D Structure

Properties

IUPAC Name |

1-oxothian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXIGLHRRJGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337727 | |

| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17396-36-0 | |

| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda4-thiane-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Tetrahydro-4H-thiopyran-4-one 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this sulfoxide, this document focuses on its synthesis and contextualizes its characteristics with data from its parent compound, Tetrahydro-4H-thiopyran-4-one, and its oxidized counterpart, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Core Chemical Properties

For comparative purposes, the properties of the parent sulfide and the corresponding sulfone are presented below.

Table 1: Physicochemical Properties of Tetrahydro-4H-thiopyran-4-one and its 1,1-dioxide Derivative

| Property | Tetrahydro-4H-thiopyran-4-one | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide |

| CAS Number | 1072-72-6[1] | 17396-35-9[2] |

| Molecular Formula | C₅H₈OS[1] | C₅H₈O₃S[3] |

| Molecular Weight | 116.18 g/mol [1] | 148.18 g/mol |

| Appearance | White to light yellow or sandy brown crystalline solid[2] | Data not available |

| Melting Point | 58 to 60 °C[2] | Data not available |

| Boiling Point | 218.7 °C at 760 mmHg[2] | Data not available |

| Density | 1.134 g/cm³[2] | Data not available |

| Solubility | Soluble in benzene, toluene, xylene, and various alcohols; Insoluble in water[2] | Data not available |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the controlled oxidation of its parent sulfide, Tetrahydro-4H-thiopyran-4-one.

Oxidation of Tetrahydro-4H-thiopyran-4-one

Experimental Protocol:

This procedure outlines the selective oxidation of the sulfide to the sulfoxide.

-

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve one equivalent of m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Further oxidation with an additional equivalent of m-CPBA will yield the corresponding sulfone, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2]

Workflow for the Synthesis and Oxidation of Tetrahydro-4H-thiopyran-4-one:

Caption: Synthetic pathway to Tetrahydro-4H-thiopyran-4-one and its subsequent oxidation.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Protons alpha to the sulfoxide and carbonyl groups would be expected to show a downfield shift compared to the parent sulfide due to the electron-withdrawing nature of the S=O bond. |

| ¹³C NMR | The carbon atoms adjacent to the sulfoxide group are expected to be deshielded and appear at a lower field compared to the parent sulfide. The carbonyl carbon signal would also be present. |

| IR Spectroscopy | A strong absorption band characteristic of the S=O stretch is expected, typically in the range of 1000-1100 cm⁻¹. The C=O stretch of the ketone would also be a prominent peak. |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of 132.18 g/mol . Fragmentation patterns would likely involve the loss of the sulfoxide group and cleavage of the heterocyclic ring. |

Potential Biological Activity and Applications

Derivatives of thiopyran-4-one and their sulfoxides have garnered interest in medicinal chemistry for their potential therapeutic properties. Research into 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides has shown that these compounds can act as prodrugs with anti-kinetoplastidal activity, suggesting a potential avenue of investigation for the title compound.[4] The sulfoxide moiety can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable functional group in drug design.

The oxidation of a sulfide to a sulfoxide can be a key step in the metabolic pathway of sulfur-containing drugs. Understanding the properties of this compound is therefore relevant for the development of new therapeutics based on the thiopyran scaffold.

Logical Relationship of Thiopyran Derivatives in Drug Discovery:

Caption: Role of sulfoxidation in the development of thiopyran-based drug candidates.

Conclusion

This compound is a molecule of interest in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and spectroscopic properties is not yet publicly available, its synthesis is well-established through the controlled oxidation of its sulfide precursor. The known biological activities of related thiopyran sulfoxides suggest that further investigation into the properties and potential applications of this compound is warranted. This guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this and related heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide. While detailed experimental data for this specific sulfoxide is limited in publicly available literature, this document compiles the known information and provides comparative data from its precursor, Tetrahydro-4H-thiopyran-4-one, to offer valuable insights for researchers in synthetic and medicinal chemistry.

Chemical Structure and Bonding

This compound is a heterocyclic organic compound featuring a six-membered saturated ring containing a sulfur atom, a ketone group at the 4-position, and an oxygen atom double-bonded to the sulfur atom (a sulfoxide). The presence of the chiral sulfoxide group introduces stereochemistry to the molecule, with the oxygen atom existing in either an axial or equatorial position relative to the thiopyran ring.

The bonding in the molecule consists of single covalent bonds between the carbon, hydrogen, and sulfur atoms, a double bond in the carbonyl group (C=O), and a polar covalent double bond in the sulfoxide group (S=O). The geometry of the thiopyran ring is expected to adopt a chair conformation to minimize steric strain.

Conformational Analysis:

Physicochemical and Spectroscopic Data

Detailed experimental quantitative data for this compound is scarce. However, data for its precursor, Tetrahydro-4H-thiopyran-4-one, is well-documented and can serve as a valuable reference.

Physicochemical Properties of Tetrahydro-4H-thiopyran-4-one

| Property | Value |

| Molecular Formula | C₅H₈OS |

| Molecular Weight | 116.18 g/mol |

| CAS Number | 1072-72-6 |

| Melting Point | 58-60 °C |

| Boiling Point | 218.7 °C at 760 mmHg |

| Density | 1.134 g/cm³ |

| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. |

Spectroscopic Data of Tetrahydro-4H-thiopyran-4-one

¹H NMR (CDCl₃):

| Chemical Shift (δ) ppm | Protons | Multiplicity |

| ~2.9 | 4H (H₂, H₆) | Triplet |

| ~2.8 | 4H (H₃, H₅) | Triplet |

¹³C NMR (CDCl₃):

| Chemical Shift (δ) ppm | Carbon |

| ~210 | C₄ (C=O) |

| ~47 | C₂, C₆ |

| ~30 | C₃, C₅ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1710 | C=O stretch |

| ~680 | C-S-C stretch |

Experimental Protocols

Synthesis of this compound

The most common method for the preparation of this compound is the controlled oxidation of its sulfide precursor, Tetrahydro-4H-thiopyran-4-one.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution and saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the compounds discussed.

An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-thiopyran-4-one 1-oxide is a heterocyclic organic compound of growing interest in medicinal chemistry and drug development. As a sulfoxide derivative of the tetrahydro-4H-thiopyran-4-one scaffold, it serves as a versatile synthetic intermediate. The introduction of the sulfoxide group modifies the physicochemical properties of the parent molecule, influencing its polarity, solubility, and metabolic stability. This can be strategically utilized in prodrug design, where the sulfoxide may be reduced or oxidized in vivo to modulate biological activity. Recent research has highlighted the potential of related thiopyran S-oxides in the development of novel therapeutic agents, particularly in the context of anti-kinetoplastidal drugs.[1] This technical guide provides a comprehensive overview of the nomenclature, chemical data, synthesis, and a potential mechanistic pathway of this compound.

Nomenclature and Chemical Identity

Proper identification of a chemical entity is fundamental for research and regulatory purposes. The nomenclature and Chemical Abstracts Service (CAS) number for this compound are provided below.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 17396-36-0 |

| Molecular Formula | C5H8O2S |

| Molecular Weight | 132.18 g/mol |

| InChI Key | CZSXIGLHRRJGPZ-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Tetrahydro-4H-thiopyran-4-one |

| CAS Number | 1072-72-6 |

| Molecular Formula | C5H8OS |

| Molecular Weight | 116.18 g/mol |

| Appearance | White to pale cream crystals or powder |

| Melting Point | 59.0-65.0 °C |

| Boiling Point | 218.7 °C at 760 mmHg |

| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. |

Table 2: Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one (Parent Compound)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 2.80-2.95 (m, 4H), 3.00-3.15 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 28.9, 46.9, 210.8 |

| Infrared (KBr) | ν (cm⁻¹): ~1710 (C=O stretch) |

| Mass Spectrometry (EI) | m/z: 116 (M⁺), 87, 60, 55 |

Experimental Protocols

The synthesis of this compound is typically achieved through the controlled oxidation of its parent compound, Tetrahydro-4H-thiopyran-4-one.

Protocol 1: Synthesis of this compound

This protocol describes the selective oxidation of the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add a solution of m-CPBA (approximately 1.0-1.1 equivalents) in dichloromethane dropwise to the cooled solution. The stoichiometry is critical to favor the formation of the sulfoxide over the sulfone.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not extensively documented, its role as a potential prodrug in anti-kinetoplastidal therapy provides a logical framework for its mechanism of action.[1] The sulfoxide can be considered a masked form of a more reactive species.

Prodrug Bioactivation Pathway

The following diagram illustrates a plausible bioactivation pathway for derivatives of this compound in an anti-parasitic context. The core concept is that the less toxic sulfoxide prodrug is metabolized in the target parasite to a more reactive species that can engage with cellular targets.

Caption: Proposed bioactivation of a thiopyran-4-one S-oxide prodrug.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and analysis.

References

- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full text of "EPA/NIH mass spectral data base : volume 1. molecular weights 30-186" [archive.org]

Unveiling the Journey of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and key experimental protocols related to Tetrahydro-4H-thiopyran-4-one 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its synthesis, characterization, and relevant chemical transformations, tailored for professionals in the fields of chemical research and drug development.

Introduction and Historical Context

The precise moment of the first synthesis and discovery of this compound is not widely documented in a single seminal publication. Its history is intrinsically linked to the broader exploration of cyclic sulfides and their oxidation products. Early investigations into the chemistry of sulfur-containing heterocycles laid the groundwork for the eventual synthesis and characterization of this sulfoxide.

The parent compound, Tetrahydro-4H-thiopyran-4-one (also known as thian-4-one), has been a subject of study for a considerable time, with various synthetic methods developed for its preparation.[1][2] The subsequent oxidation of the sulfide group in this molecule to a sulfoxide represents a fundamental transformation in organic sulfur chemistry. While modern methods for the synthesis of related sulfoxides are well-established, a definitive historical account of the first preparation of the title compound remains elusive in readily available literature.

Synthesis and Experimental Protocols

The primary route to this compound involves the controlled oxidation of its sulfide precursor, Tetrahydro-4H-thiopyran-4-one. Several oxidizing agents and conditions have been employed for this transformation, with varying degrees of selectivity and efficiency.

Synthesis of the Precursor: Tetrahydro-4H-thiopyran-4-one

A common and historically significant method for the synthesis of Tetrahydro-4H-thiopyran-4-one is the Dieckmann condensation of diesters of 3,3'-thiodipropionic acid.

Experimental Protocol: Dieckmann Condensation

-

Reaction: A solution of dimethyl 3,3'-thiodipropionate in an anhydrous, inert solvent (e.g., toluene or benzene) is treated with a strong base, such as sodium hydride or sodium methoxide.

-

Work-up: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an aqueous acid (e.g., sulfuric acid), to yield Tetrahydro-4H-thiopyran-4-one.

-

Purification: The crude product is purified by vacuum distillation or recrystallization.

Oxidation to this compound

The selective oxidation of the sulfur atom in Tetrahydro-4H-thiopyran-4-one to the sulfoxide requires careful control of the reaction conditions to avoid over-oxidation to the sulfone.

Experimental Protocol: Oxidation with Hydrogen Peroxide

A historically relevant and straightforward method for the oxidation of thioethers is the use of hydrogen peroxide.

-

Reagents: Tetrahydro-4H-thiopyran-4-one is dissolved in a suitable solvent, such as acetic acid or a mixture of tetrahydrofuran and chloroform.

-

Procedure: A stoichiometric amount of hydrogen peroxide (typically 30% aqueous solution) is added dropwise to the solution of the sulfide, often at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the sulfoxide.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess peroxide and the solvent. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) followed by extraction with an organic solvent. The crude sulfoxide is then purified by column chromatography or recrystallization.

Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

A widely used and generally more selective method for the preparation of sulfoxides involves the use of peroxy acids like m-CPBA.

-

Reagents: Tetrahydro-4H-thiopyran-4-one is dissolved in an inert solvent, typically a chlorinated solvent such as dichloromethane or chloroform.

-

Procedure: The solution is cooled in an ice bath, and a solution of one equivalent of m-CPBA in the same solvent is added dropwise.

-

Monitoring and Work-up: The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the resulting m-chlorobenzoic acid, followed by washing with brine. The organic layer is then dried and the solvent removed under reduced pressure.

-

Purification: The product is purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize key quantitative data for Tetrahydro-4H-thiopyran-4-one and its 1-oxide derivative.

Table 1: Physical and Chemical Properties

| Property | Tetrahydro-4H-thiopyran-4-one | This compound |

| Molecular Formula | C₅H₈OS[3] | C₅H₈O₂S |

| Molecular Weight | 116.18 g/mol [3] | 132.18 g/mol |

| Appearance | White to light yellow crystalline solid[2] | Solid |

| Melting Point | 60-64 °C[4] | Data not readily available |

| Boiling Point | Not readily available | Data not readily available |

| CAS Number | 1072-72-6[3] | 17396-36-0[5] |

Table 2: Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~2.8-3.0 ppm (m, 8H) |

| ¹³C NMR (CDCl₃) | δ ~45.5 (CH₂), ~211.5 (C=O) |

| IR (KBr) | ~1710 cm⁻¹ (C=O stretch) |

Note: Detailed spectroscopic data for this compound is not consistently reported in easily accessible literature and would require experimental determination for definitive values.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

Experimental Workflow for the Oxidation of Tetrahydro-4H-thiopyran-4-one

Caption: A typical experimental workflow for the synthesis of the target compound.

Conclusion

This compound, while not having a widely celebrated discovery, holds a significant place in the landscape of heterocyclic and medicinal chemistry. Its synthesis, primarily through the controlled oxidation of the corresponding thioether, is a testament to the fundamental principles of organic chemistry. This guide provides a foundational understanding of its historical context, key synthetic methodologies, and essential data for researchers and professionals. Further exploration into the early literature of cyclic sulfide oxidation may yet uncover the seminal work that first brought this valuable compound to light.

References

"Tetrahydro-4H-thiopyran-4-one 1-oxide" synthesis from tetrahydro-4H-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide from its precursor, tetrahydro-4H-thiopyran-4-one. The selective oxidation of the sulfur atom in the thiopyran ring is a critical transformation in medicinal chemistry, as the resulting sulfoxide often exhibits modulated physicochemical and biological properties, rendering it a valuable intermediate in the development of novel therapeutics.

Core Synthesis Pathway: Selective Oxidation

The primary method for the synthesis of this compound involves the selective oxidation of the sulfide group in tetrahydro-4H-thiopyran-4-one. Careful control of reaction conditions is paramount to prevent over-oxidation to the corresponding sulfone. Commonly employed oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Quantitative Data Summary

The selection of an appropriate synthetic route often depends on factors such as yield, reaction time, and purity of the final product. The following table summarizes quantitative data for the synthesis of this compound and related derivatives.

| Oxidizing Agent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Purity | Reference |

| m-CPBA (~1.1 eq) | Tetrahydro-4H-thiopyran-4-one | Dichloromethane | 0 °C | 1-3 hours | Not explicitly stated for parent compound, but generally high for selective sulfoxidation. | Crude product often used directly, further purification by chromatography. | [1] |

| m-CPBA | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Dichloromethane | Room Temp | Overnight | 32% (direct to sulfone was low) | - | [1][2] |

| Davis's Oxaziridine | 2,6-diaryl-tetrahydrothiopyran-4-ones | Dichloromethane | -78 °C to 0 °C | Not Specified | 82-86% | High, no sulfone formation observed. | [3] |

| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Tetrahydrofuran | Not Specified | Not Specified | Not Specified (forms sulfoxide) | - | [4] |

| Peracetic Acid | 2,6-DA-4-THTP | Dichloromethane | Not Specified | Not Specified | 50% (with significant sulfone byproduct) | Mixture of sulfoxide and sulfone. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of this compound. The following section provides a detailed protocol for the widely used m-CPBA oxidation method.

Protocol: Synthesis of this compound using m-CPBA[1]

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane. Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can often be used in subsequent steps without further purification or can be purified by column chromatography on silica gel.

Experimental Workflow and Signaling Pathways

Visualizing the experimental workflow can aid in understanding the sequence of operations and the logical connections between different steps of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound is a well-established process, with the oxidation of the parent thioether by m-CPBA being a reliable and commonly used method. The protocol provided in this guide, along with the summarized quantitative data, offers a solid foundation for researchers and drug development professionals. The choice of a specific synthetic strategy will ultimately be guided by the desired scale of the reaction, purity requirements, and the availability of reagents. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Oxidation of Thian-4-one to Tetrahydro-4H-thiopyran-4-one 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide through the oxidation of thian-4-one (also known as Tetrahydro-4H-thiopyran-4-one). This key transformation is a valuable process in medicinal chemistry and organic synthesis, as the resulting sulfoxide and its derivatives often exhibit modulated biological and physicochemical properties.[1][2] This document details various experimental protocols, presents quantitative data for reaction parameters, and visualizes the synthetic pathways and workflows.

Chemical Properties and Spectroscopic Data

Thian-4-one is a heterocyclic organic compound that serves as a versatile starting material for the synthesis of more complex molecules due to its ketone functional group and the presence of a sulfur atom.[1]

Table 1: Physicochemical Properties of Thian-4-one [1]

| Property | Value |

| IUPAC Name | thian-4-one |

| CAS Number | 1072-72-6 |

| Molecular Formula | C₅H₈OS |

| Molecular Weight | 116.18 g/mol |

| Appearance | Sandy light brown colored crystals |

| Melting Point | 58 to 60 °C |

| Boiling Point | 218.7 °C at 760 mmHg |

| Density | 1.134 g/cm³ |

| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. |

Table 2: Spectroscopic Data for Thian-4-one [3]

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (ppm) | ~2.9 (m, 4H, H2, H6), ~2.7 (m, 4H, H3, H5) |

| ¹³C NMR (ppm) | ~212 (C4, C=O), ~45 (C2, C6), ~30 (C3, C5) |

| IR (cm⁻¹) | ~1710 (C=O stretch) |

| Mass Spec (m/z) | 116 (M⁺) |

Oxidation of Thian-4-one: Synthesis of this compound

The selective oxidation of the sulfur atom in the thian-4-one ring to a sulfoxide is a common and important transformation.[1] This can be achieved using various oxidizing agents. A subsequent oxidation can further convert the sulfoxide to the corresponding sulfone, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2] A controlled, two-step approach, with the isolation of the intermediate sulfoxide, can offer greater control and higher overall yields, particularly for sensitive substrates.[2]

Reaction Pathway

Caption: Oxidation pathway of Thian-4-one to its sulfoxide and sulfone.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. The choice of method may depend on the desired scale, available reagents, and reaction sensitivity.

Protocol A: Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

This protocol outlines a two-step procedure for the oxidation of thian-4-one to its sulfoxide and subsequently to the sulfone using m-CPBA. This method allows for better control over the reaction.[2]

Step 1: Synthesis of this compound (Sulfoxide)

-

Materials:

-

Thian-4-one (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Thian-4-one (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the thian-4-one at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.

-

Separate the organic layer, and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This intermediate can often be used in the next step without further purification.[2]

-

Step 2: Oxidation of Sulfoxide to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (Sulfone)

-

Materials:

-

This compound (from Step 1) (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 - 1.5 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude sulfoxide from Step 1 in dichloromethane.

-

Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, work up the reaction as described in Step 1 (quenching with NaHCO₃, extraction, washing, and drying).

-

After concentrating the organic layer, purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2]

-

Protocol B: Oxidation using Oxone®

This protocol provides an alternative method for the oxidation of thian-4-one to its sulfone using Oxone® (Potassium peroxymonosulfate).[2]

-

Materials:

-

Thian-4-one (1.0 eq)

-

Oxone® (Potassium peroxymonosulfate) (2.0 - 2.5 eq)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl Acetate

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

-

Procedure:

-

In a round-bottomed flask, suspend Thian-4-one (1.0 eq) in a mixture of acetonitrile and water.

-

Add Sodium Bicarbonate to maintain a basic pH.

-

Add Oxone® (2.0 - 2.5 eq) portion-wise to the stirred suspension at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data on Oxidation Reactions

The following table summarizes reported methods for the oxidation of thian-4-one and its derivatives, highlighting the reagents, conditions, and yields.

Table 3: Summary of Oxidation Methods for Thian-4-one and Derivatives

| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| m-CPBA | 2,6-diaryl-4H-tetrahydro-thiopyran-4-one | Dichloromethane | -78 to 0 | Sulfoxide | 73-86 | [4] |

| m-CPBA | 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfoxide | Dichloromethane | Low Temperature | Sulfone | Excellent | [4] |

| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Tetrahydrofuran | Not specified | Sulfoxide | Not specified | [5] |

| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Chloroform | Not specified | Sulfone | Not specified | [5] |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the two-step oxidation of thian-4-one.

Caption: Experimental workflow for the two-step oxidation of Thian-4-one.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Tetrahydro-4H-thiopyran-4-one 1-oxide. While direct quantitative data for this specific sulfoxide is limited in publicly available literature, this document consolidates information on its parent compound, Tetrahydro-4H-thiopyran-4-one, and related derivatives to offer valuable insights. Furthermore, it outlines detailed experimental protocols for determining these critical parameters, equipping researchers with the necessary methodologies for in-depth characterization.

Physicochemical Properties: A Comparative Overview

To provide a foundational understanding, the physicochemical properties of the parent sulfide, Tetrahydro-4H-thiopyran-4-one, are presented below. These properties offer a benchmark for anticipating the behavior of its oxidized form, the sulfoxide.

| Property | Value | Reference |

| Molecular Formula | C₅H₈OS | [1][2] |

| Molecular Weight | 116.18 g/mol | [1] |

| Melting Point | 58 to 60 °C | [3] |

| Boiling Point | 218.7 °C at 760 mmHg | [3] |

| Density | 1.134 g/cm³ | [3] |

| Solubility | Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water. | [3] |

| Appearance | Sandy light brown colored crystals with a peculiar odor. | [3] |

Stability Profile: Insights and Considerations

Direct, quantitative stability data for this compound is not extensively documented. However, studies on related compounds provide valuable qualitative insights. For instance, 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides have been reported to be stable in both solid state and in solution.[4]

Conversely, the parent compound, Tetrahydro-4H-pyran-4-one, is known to be susceptible to degradation under certain conditions, such as exposure to heat, light, or oxidizing agents.[5][6] The sulfur atom in the thiopyran ring can be oxidized to form the corresponding sulfoxide and sulfone, which exhibit altered chemical and biological properties.[3] This susceptibility to oxidation is a key consideration in the stability of the parent compound and suggests that the sulfoxide itself is a product of an oxidative process.

Experimental Protocols for Characterization

To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Solubility Determination (Qualitative)

This protocol provides a straightforward method for assessing the solubility of the compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, etc.)

-

Test tubes

-

Vortex mixer

Procedure:

-

Add a small, measured amount of this compound (e.g., 1-5 mg) to a test tube.

-

Add a small, measured volume of the solvent to be tested (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solution is clear, the compound is considered soluble under these conditions. If it is cloudy or contains visible particles, it is considered sparingly soluble or insoluble.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.[6]

General Workflow:

References

- 1. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4H-Thiopyran-4-one, tetrahydro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide (CAS No: 17396-36-0), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables present the reported ¹H NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Source 1)

| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Integration | Assignment |

| 1.98 | d, J = 12.0 | 1H | Axial H |

| 2.37 | t, J = 12.0 | 1H | Equatorial H |

| 2.70 | t, J = 12.0 | 1H | Equatorial H |

| 2.95 | d, J = 12.0 | 1H | Axial H |

| 3.19 | s | 2H | CH₂ |

| 3.25 | s | 2H | CH₂ |

Solvent: CDCl₃, Spectrometer: 400 MHz

Table 2: ¹H NMR Spectroscopic Data (Source 2) [1]

| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Integration | Assignment |

| 1.97 | dd, J₁ = 20.0, J₂ = 20.0 | 1H | Axial H |

| 2.36 | m | 1H | Equatorial H |

| 2.77 | t, J₁ = 12.0, J₂ = 16.0 | 1H | Equatorial H |

| 2.99 | d, J = 16.0 | 1H | Axial H |

| 3.23 | s | 2H | CH₂ |

| 3.26 | s | 2H | CH₂ |

Solvent: CDCl₃-d, Spectrometer: 400 MHz[1]

¹³C NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Method |

| [M–O]⁺ | 116.0296 | 116.0291 | ESI-MS |

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not widely published. However, the characteristic absorption bands can be predicted based on its functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1725 cm⁻¹. The sulfoxide (S=O) group typically exhibits a strong absorption band in the range of 1030-1070 cm⁻¹. The C-H stretching vibrations of the methylene groups are expected to appear in the 2850-3000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the parent compound, Tetrahydro-4H-thiopyran-4-one. A general procedure is as follows:

-

Preparation of the Oxidizing Agent: A suspension of wet alumina is prepared by mixing neutral alumina with water in dichloromethane (DCM). To this suspension, Oxone® (potassium peroxymonosulfate) is added.

-

Oxidation Reaction: Tetrahydro-4H-thiopyran-4-one is added in one portion to the stirred suspension of the oxidizing agent in DCM. The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction mixture is filtered over a sintered funnel, rinsing with DCM. The solvent is then evaporated under reduced pressure. The crude product is purified by silica gel chromatography (using a gradient of 30% to 100% EtOAc in Pentane) to yield the crystalline product.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) data can be acquired using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infrared Spectroscopy: FTIR spectra can be recorded using a spectrometer with an Attenuated Total Reflection (ATR) attachment. The data is typically reported in terms of frequency of absorption (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

Methodological & Application

The Rising Profile of Tetrahydro-4H-thiopyran-4-one 1-Oxide in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

For Immediate Release: December 24, 2025

Shanghai, China – The heterocyclic ketone, Tetrahydro-4H-thiopyran-4-one 1-oxide, is gaining significant traction within the medicinal chemistry community as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the sulfoxide moiety, make it an attractive scaffold for the development of innovative drug candidates targeting a range of diseases, most notably parasitic infections. This application note provides a detailed overview of its synthetic applications, experimental protocols, and the biological significance of its derivatives.

The core utility of this compound lies in its ability to serve as a precursor to a variety of complex molecular architectures. The sulfoxide group, in addition to the ketone functionality, offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening.

Application in Anti-Kinetoplastidal Drug Discovery

A prominent application of the this compound scaffold is in the development of agents against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis. Researchers have successfully synthesized a series of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and evaluated their anti-kinetoplastidal activity.[1]

These compounds are designed as prodrugs that can circumvent the toxicity associated with their parent diarylideneacetone counterparts.[1][2] The underlying strategy is that the sulfoxide derivatives are less toxic to mammalian cells but can be selectively activated within the parasite, releasing the active cytotoxic agent.

Prodrug Activation and Mechanism of Action

The proposed mechanism of action involves the in-situ regeneration of the active diarylideneacetone (DAA) through a β-syn elimination of the sulfoxide.[1] This process is thought to be triggered by the oxidative environment within the parasite. Once released, the DAA, a Michael acceptor, can irreversibly react with biological dithiols like trypanothione, a key component of the parasite's unique redox system, leading to parasite death.[1]

Caption: Prodrug activation of thiopyran-4-one S-oxide.

Quantitative Data Summary

The following tables summarize the synthetic yields of various 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and their corresponding in vitro anti-kinetoplastidal activities.

| Entry | Ar-Substituent | Isomer | Yield (%) |

| 1 | 4-Chlorophenyl | (±)-trans | 82 |

| 2 | 4-Chlorophenyl | cis | 86 |

| 3 | 2-Pyridyl | (±)-trans | 73 |

| 4 | 2-Pyridyl | cis | 80 |

| 5 | 4-Methoxyphenyl | (±)-trans | 75 |

| 6 | 4-Methoxyphenyl | cis | 81 |

| Table 1: Synthesis yields of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides using Davis's oxaziridine.[3] |

| Compound | T. b. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | L. infantum IC₅₀ (µM) | Cytotoxicity (MRC-5) IC₅₀ (µM) |

| (±)-trans-3w (Ar = 2-pyridyl) | 0.89 | 0.98 | 0.45 | >64 |

| cis-3'w (Ar = 2-pyridyl) | 0.54 | 0.76 | 0.32 | >64 |

| (±)-trans-3d (Ar = 4-methoxyphenyl) | 2.3 | 3.1 | 1.5 | >64 |

| cis-3'd (Ar = 4-methoxyphenyl) | 1.8 | 2.5 | 1.1 | >64 |

| Table 2: In vitro anti-kinetoplastidal activity and cytotoxicity of selected 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.[1][4] |

Experimental Protocols

Protocol 1: General Synthesis of Tetrahydro-4H-thiopyran-4-one

The parent scaffold, Tetrahydro-4H-thiopyran-4-one, can be synthesized via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by decarboxylation.

Caption: General workflow for the synthesis of the core scaffold.

Procedure:

-

To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux for 1 hour.

-

After cooling, quench the reaction with dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield the crude β-keto ester.

-

Suspend the crude intermediate in a 10% aqueous solution of sulfuric acid and heat to reflux for 4 hours.

-

After cooling, neutralize the reaction mixture and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product can be purified by vacuum distillation.

Protocol 2: Selective Oxidation to this compound

The selective oxidation of the sulfide to the sulfoxide is a key step. The use of Davis's oxaziridine is recommended for its high chemoselectivity, especially for substrates containing other oxidizable functional groups.[1][5]

Materials:

-

Tetrahydro-4H-thiopyran-4-one (or a 2,6-diaryl derivative)

-

Davis's oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting sulfide (1.0 eq) in anhydrous DCM.[3]

-

Cool the solution to a temperature between -78 °C and 0 °C.[1]

-

Add a solution of Davis's oxaziridine (1.1 to 1.5 eq) in anhydrous DCM dropwise to the cooled sulfide solution.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired sulfoxide.[3]

Protocol 3: In Vitro Anti-Kinetoplastidal Activity Assay

The following is a general workflow for assessing the biological activity of the synthesized compounds.

References

- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4 H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Oxidation of Tetrahydro-4H-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the oxidation of tetrahydro-4H-thiopyran-4-one to its corresponding sulfone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. The sulfone moiety is a crucial functional group in medicinal chemistry, often enhancing the metabolic stability, solubility, and cell permeability of drug candidates. These protocols outline effective oxidation methods, enabling researchers to select the most suitable procedure based on available reagents, desired scale, and reaction sensitivity.[1]

Data Presentation

The following table summarizes various reported methods for the oxidation of tetrahydro-4H-thiopyran-4-one and its derivatives to the corresponding sulfones, highlighting the reagents, conditions, and yields.

| Oxidizing Agent | Substrate | Solvent(s) | Temperature | Time | Yield | Reference |

| Oxone® | Tetrahydro-4H-thiopyran-4-one | Acetonitrile/Water | Room Temp. | 1-2 hours | Not specified | |

| m-CPBA (2.2 eq) | Tetrahydro-4H-thiopyran-4-one | Dichloromethane | 0 °C to Room Temp. | Not specified | Not specified | [2] |

| m-CPBA (1.1 eq) | Tetrahydro-4H-thiopyran-4-one | Dichloromethane | 0 °C | 1-3 hours | Not specified | |

| m-CPBA (1.2-1.5 eq) | Tetrahydro-4H-thiopyran-4-one 1-oxide | Dichloromethane | Room Temp. | Not specified | Not specified | |

| Hydrogen Peroxide | 3,5-dimethyltetrahydro-4H-thiopyran-4-one | Chloroform | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Two primary methods for the oxidation of tetrahydro-4H-thiopyran-4-one are detailed below: a one-pot oxidation using Oxone® and a two-step procedure using meta-chloroperoxybenzoic acid (m-CPBA). While direct oxidation is achievable, a two-step approach via the sulfoxide intermediate can offer greater control and potentially higher purity of the final product.[1]

Protocol A: One-Pot Oxidation using Oxone®

This protocol is adapted from a procedure where tetrahydro-4H-thiopyran-4-one 1,1-dioxide is generated in situ as a catalyst.[1][4]

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1.0 eq)

-

Oxone® (Potassium peroxymonosulfate) (2.0 - 2.5 eq)[1]

-

Sodium Bicarbonate

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated aqueous solution of sodium thiosulfate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:2 v/v).[1]

-

To this stirred solution, add sodium bicarbonate to maintain a pH of 7-8.[1]

-

Add Oxone® (2.0 - 2.5 eq) portion-wise over a period of 1-2 hours at room temperature. The reaction is exothermic, and a water bath may be necessary to maintain the temperature below 30 °C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[1]

-

Combine the organic layers and wash with a saturated NaCl solution.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[1]

Protocol B: Two-Step Oxidation using m-CPBA

This protocol outlines a two-step procedure via the sulfoxide intermediate, which can provide better control over the reaction.[1]

Step 1: Oxidation to this compound (Sulfoxide)

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)[1]

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[1]

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.[1]

-

Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.[1]

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]

-

Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.[1]

-

Separate the organic layer and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This intermediate can often be used in the next step without further purification.[1]

Step 2: Oxidation of Sulfoxide to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (Sulfone)

Materials:

-

This compound (from Step 1) (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 - 1.5 eq)[1]

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the crude sulfoxide from Step 1 in dichloromethane.[1]

-

Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by a saturated aqueous solution of sodium thiosulfate to decompose remaining peroxide, and finally with brine.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[1]

Visualizations

Caption: Experimental workflows for the oxidation of tetrahydro-4H-thiopyran-4-one.

Caption: Overall reaction for the oxidation of tetrahydro-4H-thiopyran-4-one.

References

Large-Scale Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

Introduction:

Tetrahydro-4H-thiopyran-4-one 1-oxide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The introduction of a sulfoxide group to the tetrahydro-4H-thiopyran-4-one core modulates the physicochemical properties of the molecule, such as polarity, solubility, and metabolic stability. This can be strategically employed to enhance the drug-like characteristics of lead compounds. Furthermore, the sulfoxide moiety can act as a chiral center and a hydrogen bond acceptor, influencing molecular conformation and target binding interactions.

Key Applications in Drug Development:

-

Prodrug Strategies: this compound and its derivatives can serve as prodrugs. For instance, they have been designed to mitigate the toxicity of parent diarylideneacetones with anti-kinetoplastidal activity. The in vivo reduction of the sulfoxide can release the active cytotoxic agent in a controlled manner.[1]

-

Scaffold for Bioactive Molecules: The this compound scaffold is a versatile starting material for the synthesis of more complex heterocyclic systems. The ketone functionality and the sulfoxide group offer multiple reaction sites for chemical elaboration, enabling the generation of diverse molecular libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The sulfoxide group, as compared to the parent sulfide, increases the polarity and potential for hydrogen bonding. This can lead to improved aqueous solubility and altered absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Synthesis Protocols

The synthesis of this compound is a two-stage process: first, the synthesis of the precursor, Tetrahydro-4H-thiopyran-4-one, followed by its selective oxidation to the desired sulfoxide. For large-scale synthesis, efficiency, safety, and selectivity are paramount.

Stage 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

A reliable and scalable method for the synthesis of the starting material is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.[2]

Experimental Protocol:

-

Dieckmann Condensation:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous toluene, add a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene dropwise at a temperature of 25-30 °C under an inert atmosphere (e.g., Nitrogen).

-

After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

-

-

Hydrolysis and Decarboxylation:

-

To the crude β-keto ester, add a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or gas chromatography (GC) for the disappearance of the intermediate.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Tetrahydro-4H-thiopyran-4-one as a crystalline solid.

-

Stage 2: Selective Oxidation to this compound

The selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone is the critical step. Several methods are available, with varying degrees of selectivity, scalability, and environmental impact.

Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a common laboratory-scale method.

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.0-1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one in DCM in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

The product can be purified by column chromatography or recrystallization.

Protocol 2: Highly Selective Oxidation with Davis's Oxaziridine

This method offers excellent chemoselectivity, preventing the formation of the sulfone byproduct. It is particularly suitable for substrates with sensitive functional groups.

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1.0 eq)

-

Davis's oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) (1.0-1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to a desired temperature (e.g., -78 °C to 0 °C).

-

Add a solution of Davis's oxaziridine in anhydrous DCM dropwise.

-

Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

-

Once the starting material is consumed, allow the reaction to warm to room temperature.

-

The reaction mixture can often be directly purified by flash column chromatography on silica gel to afford the pure this compound.

Protocol 3: "Green" Oxidation with Hydrogen Peroxide

This method is environmentally friendly and suitable for large-scale production.

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1.0 eq)

-

Hydrogen peroxide (30% aqueous solution) (1.1-1.2 eq)

-

Glacial acetic acid

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one in glacial acetic acid.

-

Slowly add the 30% hydrogen peroxide solution to the stirred mixture at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction time may vary depending on the scale.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Data Presentation

The following table summarizes the key quantitative data for the different selective oxidation methods.

| Oxidizing Agent | Stoichiometry (Oxidant:Sulfide) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Advantages | Considerations |

| m-CPBA | 1.0 - 1.1 : 1 | Dichloromethane | 0 | 1 - 3 | 70-90 | Readily available, well-established. | Potential for over-oxidation to sulfone, m-chlorobenzoic acid byproduct removal. |

| Davis's Oxaziridine | 1.0 - 1.1 : 1 | Dichloromethane | -78 to 0 | 1 - 4 | 80-95 (for analogs) | High chemoselectivity, no sulfone formation.[1] | Reagent is more expensive and needs to be synthesized. |

| Hydrogen Peroxide | 1.1 - 1.2 : 1 | Glacial Acetic Acid | Room Temp. | 2 - 8 | 90-99 (for various sulfides) | "Green" reagent, high atom economy, inexpensive. | Reaction can be exothermic, careful control of H₂O₂ addition is needed. |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Prodrug strategy involving this compound.

References

Application Notes and Protocols for Tetrahydro-4H-thiopyran-4-one 1-oxide: Reaction Kinetics and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics and mechanisms relevant to Tetrahydro-4H-thiopyran-4-one 1-oxide. Due to the limited availability of specific kinetic data for this compound, this document draws upon established principles and data from analogous cyclic sulfoxide and ketone systems to provide a comprehensive guide for researchers.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure combines a cyclic sulfoxide and a ketone, offering multiple reactive sites for chemical modification. Understanding the kinetics and mechanisms of its formation and subsequent reactions is crucial for the development of novel synthetic methodologies and the prediction of its behavior in biological systems. This document outlines key reactions involving this molecule, including its synthesis via sulfide oxidation and its potential subsequent transformations such as thermal elimination and Pummerer rearrangement.

Synthesis of this compound via Oxidation

The most common route to this compound is the controlled oxidation of its parent sulfide, Tetrahydro-4H-thiopyran-4-one.

Reaction Mechanism

The oxidation of sulfides to sulfoxides generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. With m-CPBA, the reaction is thought to proceed through a concerted mechanism.

Experimental Protocol: Oxidation with m-CPBA[1][2]

This protocol describes the selective oxidation of Tetrahydro-4H-thiopyran-4-one to its corresponding sulfoxide.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

-

Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Kinetic Data Summary (Analogous Systems)

| Reaction Type | Reactants | General Rate Law | Notes |

| Sulfide Oxidation | Sulfide + m-CPBA | Rate = k[Sulfide][m-CPBA] | The reaction is generally fast, and care must be taken to avoid over-oxidation to the sulfone. |

| Sulfide Oxidation | Sulfide + H₂O₂ | Rate = k[Sulfide][H₂O₂] | This reaction can be catalyzed by acids or metal complexes. The kinetics can be more complex depending on the catalyst. |

Key Reactions of this compound

The presence of the sulfoxide and ketone functionalities allows for a range of subsequent reactions.

Thermal Syn-Elimination (Ei Mechanism)

Cyclic sulfoxides with a β-hydrogen can undergo thermal elimination through a concerted, five-membered cyclic transition state (Ei mechanism) to yield an alkene and a sulfenic acid.[2][3][4]

Reaction Pathway:

References

The Potential of Tetrahydro-4H-thiopyran-4-one 1-oxide as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While direct applications of tetrahydro-4H-thiopyran-4-one 1-oxide as a chiral auxiliary in asymmetric synthesis are not extensively documented in peer-reviewed literature, its structural features suggest a strong potential for such utility. The chiral sulfoxide group, strategically positioned within the cyclic ketone framework, can theoretically serve as a powerful stereocontrol element. This document outlines the hypothetical application of this compound as a chiral auxiliary, drawing parallels from established principles of asymmetric synthesis involving chiral sulfoxides.

Principle of Application

The core concept involves the use of the chiral sulfoxide in this compound to direct the stereoselective functionalization at a prochiral center, most commonly the α-carbon to the ketone. The lone pair and the oxygen atom of the sulfoxide group provide a sterically and electronically differentiated environment, forcing an incoming electrophile to approach the enolate from a specific face. Subsequent removal of the auxiliary group would then yield an enantiomerically enriched product.

A plausible workflow for the application of this compound as a chiral auxiliary is depicted below.

Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.

Synthesis of Chiral this compound

The preparation of the chiral auxiliary in an enantiomerically pure form is the crucial first step. This can be achieved through asymmetric oxidation of the parent tetrahydro-4H-thiopyran-4-one.

Protocol 1: Asymmetric Oxidation of Tetrahydro-4H-thiopyran-4-one

This protocol is based on established methods for the asymmetric oxidation of sulfides.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-